

# ent-Florfenicol Amine-d3: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *ent-Florfenicol Amine-d3*

Cat. No.: *B15145415*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of **ent-Florfenicol Amine-d3**. This deuterated analog of Florfenicol Amine serves as a crucial internal standard for the accurate quantification of florfenicol and its primary metabolite, florfenicol amine, in various biological matrices.

## Core Chemical Properties

**ent-Florfenicol Amine-d3** is the enantiomer of Florfenicol Amine-d3, a deuterated isotopologue of Florfenicol Amine. The "-d3" designation indicates the presence of three deuterium atoms, which replace three hydrogen atoms on the methylsulfonyl group. This isotopic labeling results in a molecule with a higher molecular weight than its non-deuterated counterpart, allowing for its differentiation in mass spectrometry-based analytical techniques. Its primary application is as an internal standard in pharmacokinetic studies and residue analysis of the veterinary antibiotic florfenicol.

Property	Value	Source
Chemical Name	(1R,2S)-2-amino-3-fluoro-1-(4-(methyl-d3-sulfonyl)phenyl)propan-1-ol	--INVALID-LINK--
Synonyms	( $\alpha$ R)- $\alpha$ -[(1S)-1-Amino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol-d3, D-(-)-threo-2-Amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol-d3	--INVALID-LINK--
CAS Number	1217625-88-1	N/A
Molecular Formula	C <sub>10</sub> H <sub>11</sub> D <sub>3</sub> FNO <sub>3</sub> S	--INVALID-LINK--
Molecular Weight	250.30 g/mol	--INVALID-LINK--
Appearance	White to off-white solid	Commercially available data
Solubility	Soluble in methanol and other organic solvents	General chemical knowledge
Storage	Recommended storage at -20°C	Commercially available data

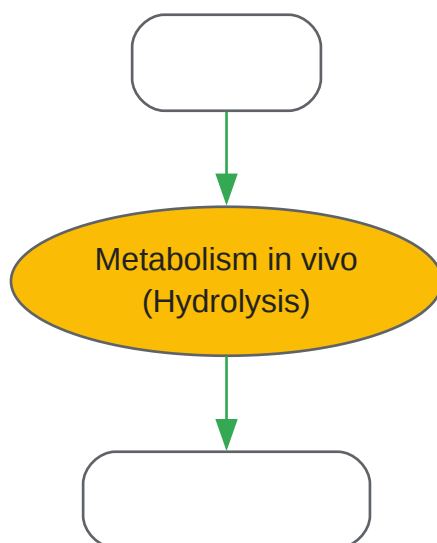
## Chemical Structure

The chemical structure of **ent-Florfenicol Amine-d3** is characterized by a p-methylsulfonylphenyl group attached to a propanol backbone. The key features include an amino group at the second carbon, a fluorine atom at the third carbon, and three deuterium atoms on the methyl group of the sulfonyl moiety.

Caption: Chemical structure of **ent-Florfenicol Amine-d3**.

## Metabolic Pathway of Florfenicol

Florfenicol is metabolized in animals to its major metabolite, florfenicol amine. This biotransformation is a key consideration in veterinary drug residue analysis. The use of **ent-Florfenicol Amine-d3** as an internal standard allows for the accurate quantification of both the parent drug and its metabolite.



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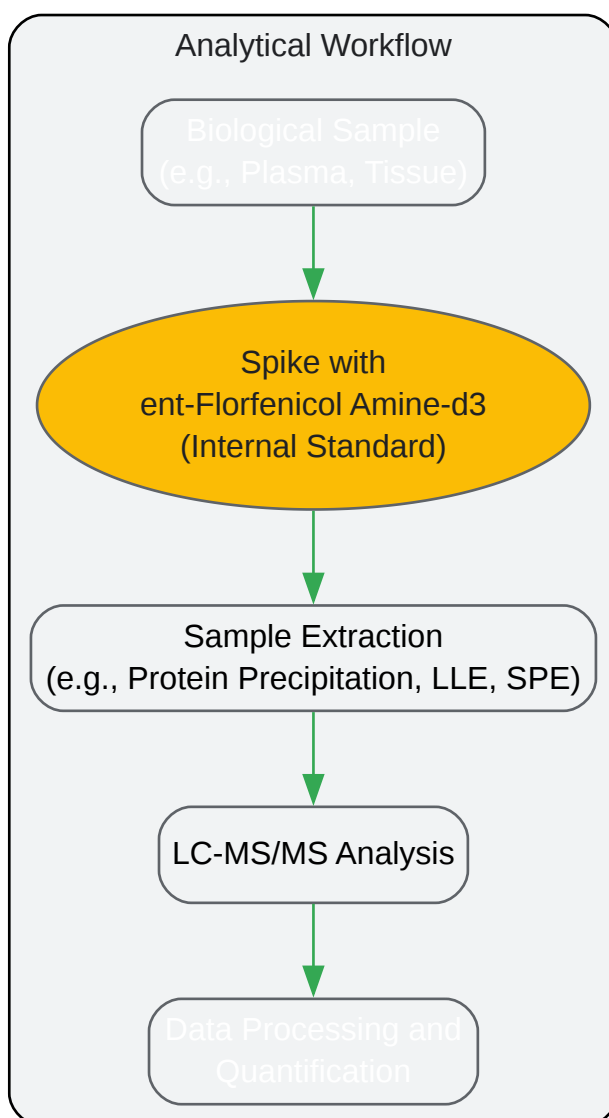
Caption: Metabolic conversion of Florfenicol to Florfenicol Amine.

## Experimental Protocols

While a specific, detailed synthesis protocol for **ent-Florfenicol Amine-d3** is not publicly available, the general approach involves the synthesis of the unlabeled ent-Florfenicol Amine followed by a deuteration step. The synthesis of Florfenicol Amine can be achieved through the hydrolysis of florfenicol using an alkali. A general method for the deuteration of amines involves H-D exchange reactions catalyzed by a palladium catalyst in the presence of a deuterium source like D<sub>2</sub>O.

## General Analytical Workflow for Florfenicol Residue Analysis

The following diagram illustrates a typical experimental workflow for the analysis of florfenicol and florfenicol amine in biological samples using **ent-Florfenicol Amine-d3** as an internal standard.



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Caption: General workflow for veterinary drug residue analysis.

## Representative LC-MS/MS Experimental Conditions

The following table summarizes typical experimental conditions for the analysis of florfenicol and florfenicol amine using a deuterated internal standard, based on published research.

Parameter	Condition	Source
Chromatography		
Column	Waters Acquity UPLC BEH C18, 1.7 $\mu$ m, 2.1 x 100 mm	[1]
Mobile Phase A	0.1% Formic acid in Water	[1]
Mobile Phase B	0.1% Formic acid in Acetonitrile	[1]
Gradient	5% B to 95% B over 5 min	[1]
Flow Rate	0.3 mL/min	[1]
Injection Volume	10 $\mu$ L	[1]
Mass Spectrometry		
Ionization Mode	Electrospray Ionization (ESI), Positive	[1]
MS/MS Transitions		
Florfenicol	358.0 $\rightarrow$ 338.0	[1]
Florfenicol Amine	248.1 $\rightarrow$ 231.1	[1]
ent-Florfenicol Amine-d3	251.1 $\rightarrow$ 234.1	[1]

This technical guide provides essential information for researchers and professionals working with **ent-Florfenicol Amine-d3**. The data presented here, compiled from various sources, should serve as a valuable resource for the development and validation of analytical methods for florfenicol and its metabolites.

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## References

- 1. Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
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